molecular formula C8H18N2OS B15211333 Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester CAS No. 652154-36-4

Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester

Cat. No.: B15211333
CAS No.: 652154-36-4
M. Wt: 190.31 g/mol
InChI Key: ZUGMIKAFVLTDOS-UHFFFAOYSA-N
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Description

S-(2-(Butylamino)ethyl) methylcarbamothioate is an organic compound with the molecular formula C8H18N2OS It is a carbamothioate ester, which means it contains a carbamothioate group (a sulfur-containing analog of a carbamate) attached to a butylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Butylamino)ethyl) methylcarbamothioate typically involves the reaction of butylamine with 2-chloroethyl methylcarbamothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of S-(2-(Butylamino)ethyl) methylcarbamothioate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Butylamino)ethyl) methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butylaminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Sodium hydroxide or potassium carbonate; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

S-(2-(Butylamino)ethyl) methylcarbamothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities involving sulfur-containing substrates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-(2-(Butylamino)ethyl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The butylaminoethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-(Ethylamino)ethyl) methylcarbamothioate
  • S-(2-(Propylamino)ethyl) methylcarbamothioate
  • S-(2-(Isobutylamino)ethyl) methylcarbamothioate

Uniqueness

S-(2-(Butylamino)ethyl) methylcarbamothioate is unique due to its specific butylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

652154-36-4

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

S-[2-(butylamino)ethyl] N-methylcarbamothioate

InChI

InChI=1S/C8H18N2OS/c1-3-4-5-10-6-7-12-8(11)9-2/h10H,3-7H2,1-2H3,(H,9,11)

InChI Key

ZUGMIKAFVLTDOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCSC(=O)NC

Origin of Product

United States

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